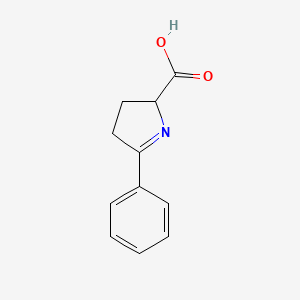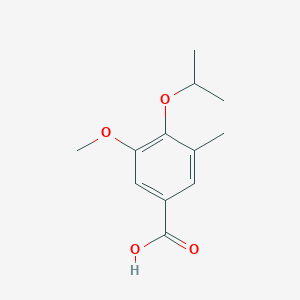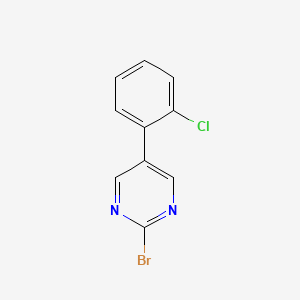![molecular formula C10H5ClN2OS B13981079 4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system combining thiophene, furan, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions are usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell growth and proliferation.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-thieno[3,2-d]pyrimidine: Similar structure but lacks the furan moiety.
4-chloro-6-ethyl-2-(3-fluoro-2-pyridinyl)thieno[2,3-d]pyrimidine: Contains an additional pyridine ring.
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Similar fused ring system but with different substituents.
Uniqueness
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine is unique due to its combination of thiophene, furan, and pyrimidine rings, which imparts distinct electronic and steric properties. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H5ClN2OS |
|---|---|
Molecular Weight |
236.68 g/mol |
IUPAC Name |
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H5ClN2OS/c11-10-9-6(12-5-13-10)4-8(15-9)7-2-1-3-14-7/h1-5H |
InChI Key |
WTNUEPDAJKILKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



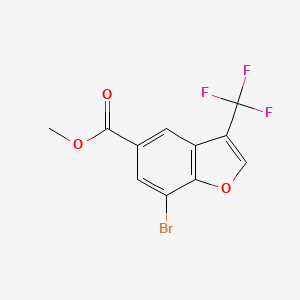
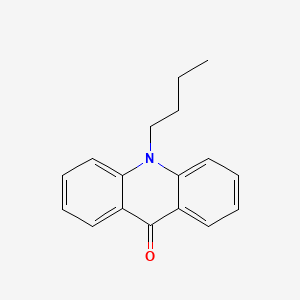

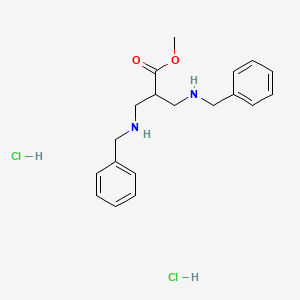
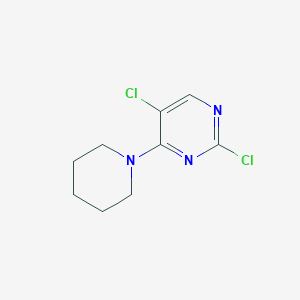
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
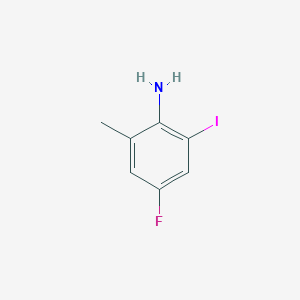
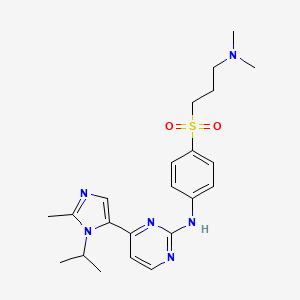
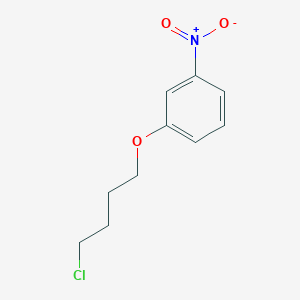
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
